(5-Chloro-3-fluoropyridin-2-yl)methanol
Description
(5-Chloro-3-fluoropyridin-2-yl)methanol is a pyridine derivative with a hydroxylmethyl group at position 2, chlorine at position 5, and fluorine at position 3 of the pyridine ring. Its molecular formula is C₆H₅ClFNO, and its molecular weight is 161.56 g/mol. The compound is notable for its role in herbicidal formulations, specifically as part of stable emulsifiable concentrates that enhance the efficacy of pesticidal agents .
Properties
IUPAC Name |
(5-chloro-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQXGUYPYJOOJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737872 | |
| Record name | (5-Chloro-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214055-12-6 | |
| Record name | (5-Chloro-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been used in the synthesis of various biologically active compounds. They are known for their interesting and unusual physical, chemical, and biological properties.
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring.
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Biological Activity
(5-Chloro-3-fluoropyridin-2-yl)methanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen substituents, particularly chlorine and fluorine, contributes to its unique pharmacological properties. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The halogen atoms enhance the compound's binding affinity, allowing it to modulate biological pathways effectively. For instance, it can inhibit or activate specific proteins, leading to therapeutic effects in various conditions.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 50 µg/mL, showing comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies on various cancer cell lines revealed that it inhibits cell proliferation with IC50 values ranging from 7 to 20 µM. Notably, it has shown promise in targeting molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations .
Comparative Biological Activity Table
| Activity | Target Organisms/Cells | IC50/MIC Values | Notes |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 40-50 µg/mL | Comparable to ceftriaxone |
| Anticancer | L1210 mouse leukemia cells | 7-20 µM | Targets angiogenesis and cancer signaling |
| Enzyme Interaction | Various enzymes | N/A | Modulates enzyme activity through binding |
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of this compound against Pseudomonas aeruginosa, the compound exhibited a notable inhibition zone diameter of 29 mm. This suggests a robust antibacterial action that may be leveraged in developing new antimicrobial agents .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties revealed that treatment with this compound led to significant changes in cell morphology and viability in MCF-7 breast cancer cells. The compound induced apoptosis and arrested the cell cycle at the S phase, demonstrating its potential as a therapeutic agent against breast cancer .
Scientific Research Applications
Medicinal Chemistry
(5-Chloro-3-fluoropyridin-2-yl)methanol has been utilized in the synthesis of various biologically active compounds. The presence of halogen substituents enhances its pharmacological properties, making it a valuable building block in drug discovery.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. Studies on various cancer cell lines revealed that it inhibits cell proliferation with IC50 values ranging from 7 to 20 µM. It targets molecular pathways involved in cancer progression, such as angiogenesis and cell signaling alterations .
Biochemical Pathways
The interaction of this compound with specific enzymes and receptors modulates biological pathways effectively. This compound can inhibit or activate proteins, leading to therapeutic effects in various conditions .
Agrochemical Development
Due to its unique chemical structure, this compound is being explored for the development of new agricultural products with improved efficacy and environmental safety. Its potential as an agrochemical lies in its ability to interact with biological systems in plants and pests .
| Activity | Target Organisms/Cells | IC50/MIC Values | Notes |
|---|---|---|---|
| Antibacterial | E. coli, S. aureus | 40-50 µg/mL | Comparable to ceftriaxone |
| Anticancer | L1210 mouse leukemia cells | 7-20 µM | Targets angiogenesis and cancer signaling |
| Enzyme Interaction | Various enzymes | N/A | Modulates enzyme activity through binding |
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy against Pseudomonas aeruginosa, this compound exhibited a notable inhibition zone diameter of 29 mm, indicating robust antibacterial action that may lead to the development of new antimicrobial agents .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties revealed that treatment with this compound led to significant changes in cell morphology and viability in MCF-7 breast cancer cells. The compound induced apoptosis and arrested the cell cycle at the S phase, demonstrating potential as a therapeutic agent against breast cancer .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Below is a systematic comparison of (5-Chloro-3-fluoropyridin-2-yl)methanol with structurally analogous pyridine-based compounds, focusing on substituent effects, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects: Halogen Placement: The position of chlorine and fluorine significantly impacts bioactivity. For example, (2-Chloro-5-fluoropyridin-3-yl)methanol, a positional isomer, may exhibit different herbicidal potency due to altered electronic effects on the pyridine ring . Functional Groups: Replacing the hydroxylmethyl group with an amine (e.g., in methanamine hydrochloride) shifts applications from agrochemicals to pharmaceuticals, as seen in its role as a synthetic intermediate .
Physicochemical Properties: Lipophilicity: The fluorine atom in this compound enhances lipid solubility compared to methoxy-substituted analogs, likely improving its penetration into plant tissues . Molecular Weight: Lower molecular weight (161.56 g/mol) compared to dichloro-methoxy derivatives (207.03 g/mol) may favor better diffusion in emulsifiable formulations .
Applications: Herbicidal Use: The target compound’s dual halogenation (Cl and F) optimizes interactions with plant-specific enzymes, making it effective in patent-described herbicidal concentrates . Pharmaceutical Potential: Derivatives like the methanamine hydrochloride are supplied for drug discovery, reflecting versatility in modifying the pyridine core for diverse industries .
Research Findings and Limitations
- Synthetic Accessibility: this compound is commercially available in milligram to gram quantities, as noted in supplier catalogs . However, large-scale production data are scarce.
- Toxicity and Stability : While halogenated pyridines are generally stable, the compound’s environmental persistence and toxicity profile remain understudied.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
